REACTION_CXSMILES
|
Br[CH:2]1[CH2:4][C:3]1([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Mg].II.[Br-].[Li+].Cl[P:23]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:24]([CH3:27])([CH3:26])[CH3:25].[CH3:32]CCCCC>[Cu](I)I.C1COCC1>[C:5]1([C:3]2([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4][C:2]2([P:23]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:24]([CH3:27])([CH3:26])[CH3:25])[CH3:32])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.134 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.567 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
ClP(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0.962 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 40° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystal was dissolved in toluene
|
Type
|
WASH
|
Details
|
the toluene solution was washed with a 28% aqueous ammonia
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a brine, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(C(C1)(C)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |